Quinoline, 2-ethyl-3,6-dimethyl-

Description

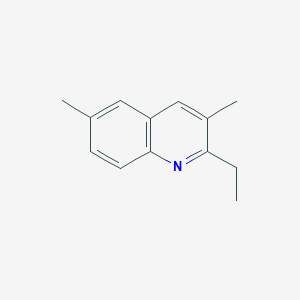

Quinoline, 2-ethyl-3,6-dimethyl-, is a substituted quinoline derivative characterized by ethyl and methyl functional groups at the 2-, 3-, and 6-positions of the quinoline core. For instance, 2-ethyl-3,7-dimethyl-6-(4-(trifluoromethoxy)phenoxy)quinoline derivatives have been developed as insecticides, highlighting the importance of alkyl substituents in enhancing bioactivity and stability . The compound’s ethyl and methyl groups likely influence its hydrophobicity, metabolic stability, and binding affinity in biological or agrochemical contexts.

Properties

CAS No. |

80609-89-8 |

|---|---|

Molecular Formula |

C13H15N |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

2-ethyl-3,6-dimethylquinoline |

InChI |

InChI=1S/C13H15N/c1-4-12-10(3)8-11-7-9(2)5-6-13(11)14-12/h5-8H,4H2,1-3H3 |

InChI Key |

DDIASESJAQUTHH-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=C(C=C(C=C2)C)C=C1C |

Origin of Product |

United States |

Preparation Methods

Rhodium-Catalyzed Cyclization

Reaction Overview

A rhodium-catalyzed approach enables efficient synthesis of 2-ethyl-3,6-dimethylquinoline via tandem cyclization and alkylation. The method employs water as a solvent and triphenylphosphine trisulfonate as a ligand, ensuring high atom economy and environmental compatibility.

Key Steps:

- Substrate Preparation : 2-Amino-5-methylacetophenone and ethyl acetoacetate are combined in degassed water.

- Catalytic System : Rhodium acetate dimer (0.03 mmol) and triphenylphosphine trisulfonate sodium salt (0.06 mmol) facilitate cyclization.

- Reaction Conditions : Reflux at 100°C for 6 hours under nitrogen.

- Workup : Ethyl acetate extraction followed by column chromatography yields the product in 94% purity (GC-MS).

Advantages:

- High yield (94%) and selectivity.

- Avoids toxic organic solvents.

Friedländer Quinoline Synthesis

Skraup and Doebner-von Miller Modifications

Skraup Reaction

Traditional Skraup synthesis involves aniline derivatives, glycerol, and sulfuric acid. For 2-ethyl-3,6-dimethylquinoline, 3-ethyl-4-methylaniline reacts with glycerol under oxidative conditions:

Procedure:

- Reactants : 3-Ethyl-4-methylaniline (1 eq.), glycerol (3 eq.), conc. H₂SO₄ (catalyst).

- Conditions : Heated to 180°C for 8 hours.

- Yield : ~65% after distillation.

Limitations:

Microwave-Assisted Synthesis

Optimized Protocol

Microwave irradiation accelerates the Friedländer condensation, reducing reaction times from hours to minutes:

Parameters:

- Substrates : 2-Amino-5-methylacetophenone and ethyl acetoacetate.

- Catalyst : Montmorillonite K-10.

- Power : 560 W, 5 minutes.

- Yield : 92%.

Benefits:

- Energy-efficient and scalable.

- Minimizes side reactions.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: Quinoline, 2-ethyl-3,6-dimethyl-, undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert quinoline derivatives into tetrahydroquinolines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are used.

Substitution: Reagents such as halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinoline derivatives .

Scientific Research Applications

Scientific Research Applications

Histoplasma capsulatum is a dimorphic fungus responsible for histoplasmosis, a respiratory infection, and exists as a mold in the environment at 25°C, converting to a yeast form once it infects a host at 37°C . Humans typically become infected through the inhalation of aerosolized spores .

The dimethyl pyrazine of 2-ethyl-3,6 can be synthesized with low cost and high yield, with good product purity, adapting to scientific research and industrialization needs .

Flometoquin, a novel quinoline insecticide, exhibits strong and quick insecticidal action against various thrips species at the nymphal and adult stages through contact and feeding .

Case Studies

Case Study 1: Geriatric Polypharmacy

Patient T, an 82-year-old man, was transferred to the emergency department for increased shortness of breath and diagnosed with bronchitis . He was prescribed 17 drugs, including as-needed medications . After medication reconciliation, omeprazole and tramadol were discontinued, and the dosages of several drugs were reduced .

Patient T's Medication List After Reconciliation

| Medication | Comments |

|---|---|

| Metoprolol extended-release (25 mg daily) | Patient was experiencing some orthostasis with position changes that placed him at risk for falls; the daily dose was reduced to 25 mg, which helped normalize blood pressure. |

| Enteric-coated aspirin (81 mg daily) | Dosage was reduced due to the risk of bleeding. |

| Lisinopril (10 mg daily) | The dose was reduced to the lowest effective dose, and blood pressure improved. |

| Furosemide (20 mg daily) | Dosage reduced as the patient's heart failure was stable. |

| Potassium chloride (20 mEq daily) | As the furosemide is reduced, the potassium dosage can be reduced, with follow-up testing ordered to monitor levels. |

| Atorvastatin (10 mg daily) | When tested, the cholesterol was 159 mg/dL, so the dosage was reduced. |

| Acetaminophen (650 mg twice daily) | This helped with his arthritis pain, so it was continued for pain management. |

| Multivitamin (1 tablet daily) | This was continued for nutritional support. |

Mechanism of Action

The mechanism of action of quinoline, 2-ethyl-3,6-dimethyl-, depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes and receptors involved in disease pathways. For example, antimalarial quinolines inhibit the heme detoxification pathway in Plasmodium parasites. In anticancer applications, quinoline derivatives can induce apoptosis and inhibit cell proliferation by targeting DNA and various signaling pathways .

Comparison with Similar Compounds

Key Observations:

- Substituent Position Impact: The ethyl group at position 2 in Quinoline, 2-ethyl-3,6-dimethyl- distinguishes it from analogs like 2-chloro-3-(chloromethyl)-6-ethylquinoline (chloro and chloromethyl substituents) and 2-amino-3,6-dimethylquinoline (amino group). These substitutions modulate electronic properties and steric effects, influencing reactivity and bioactivity .

- Functional Group Diversity: Compounds such as 2-(thioxo/oxo)quinoline-4,6-dimethyl pyrimidinyl hydrazones incorporate sulfur/oxygen-based functional groups, enhancing DNA interaction capabilities compared to the purely alkyl-substituted target compound .

Comparison with Target Compound:

While direct evidence for Quinoline, 2-ethyl-3,6-dimethyl- synthesis is lacking, its synthesis likely parallels methods for 2-amino-3,6-dimethylquinoline (via reductive amination or alkylation) or insecticidal analogs (e.g., coupling with trifluoromethoxy phenoxy groups) .

Table 2: Activity and Property Comparison

*Estimated based on analog data.

Key Findings:

- Insecticidal Activity: Ethyl and methyl groups in Quinoline, 2-ethyl-3,6-dimethyl- likely enhance membrane permeability and target binding in insects, similar to flometoquin derivatives .

- DNA Interaction: Unlike hydrazone-containing quinolines, the target compound’s alkyl groups may limit direct DNA interaction but improve agrochemical stability .

- Solubility vs. Stability: The absence of polar groups (e.g., amino, hydrazone) in Quinoline, 2-ethyl-3,6-dimethyl- may reduce aqueous solubility but improve environmental persistence .

Q & A

Q. What are the recommended synthetic pathways for 2-ethyl-3,6-dimethylquinoline, and how can reaction yields be optimized?

Methodological Answer: The synthesis of 2-ethyl-3,6-dimethylquinoline derivatives typically involves cyclization reactions or modifications of pre-existing quinoline frameworks. For example:

- Friedländer Synthesis : Condensation of 2-aminobenzaldehyde derivatives with ketones (e.g., ethyl methyl ketone) under acidic conditions.

- Metal-Catalyzed Cross-Coupling : Palladium-mediated coupling of halogenated quinoline precursors with ethyl or methyl groups.

- Post-Functionalization : Introducing ethyl and methyl groups via alkylation or nucleophilic substitution on a pre-synthesized quinoline core.

Q. Optimization Strategies :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DME) to enhance reaction kinetics .

- Catalyst Screening : Test transition metal catalysts (e.g., Pt or Pd) to improve regioselectivity .

- Temperature Control : Higher temperatures (80–120°C) often increase yields but may require inert atmospheres to prevent decomposition.

Q. How can researchers characterize the structural and electronic properties of 2-ethyl-3,6-dimethylquinoline?

Methodological Answer:

Q. What in vitro assays are suitable for preliminary evaluation of biological activity in 2-ethyl-3,6-dimethylquinoline derivatives?

Methodological Answer:

- Antimicrobial Screening :

- Anticancer Activity :

- Fluorescence Studies :

Advanced Research Questions

Q. How can substituent effects (e.g., ethyl vs. methoxy groups) on photoisomerization rates in quinoline derivatives be systematically studied?

Methodological Answer:

- Experimental Design :

- Key Variables :

Q. How can computational tools predict the pharmacokinetic and toxicological profiles of 2-ethyl-3,6-dimethylquinoline derivatives?

Methodological Answer:

- In Silico Workflow :

- Biological Activity Prediction : Use PASS (Prediction of Activity Spectra) to identify potential targets (e.g., kinase inhibition) .

- ADME Profiling : SwissADME to assess drug-likeness (Lipinski’s Rule of Five, bioavailability) .

- Toxicity Screening : ProTox-II for hepatotoxicity or mutagenicity alerts.

- Case Study : Derivatives with logP >3.5 may exhibit blood-brain barrier penetration but risk hepatotoxicity .

Q. What analytical methods are validated for detecting trace 2-ethyl-3,6-dimethylquinoline in environmental matrices?

Methodological Answer:

Q. How can contradictory data on environmental persistence of quinoline derivatives be resolved?

Methodological Answer:

- Case Study : While quinoline was undetected in outdoor air samples , lab studies reported headspace concentrations up to 9 µg/m³ .

- Resolution Strategies :

- Experimental Replication : Simulate field conditions (e.g., airflow, humidity) in controlled lab settings.

- Modeling : Use fugacity models to predict partitioning between air/water/soil phases.

- Meta-Analysis : Compare degradation half-lives (e.g., t1/2 <1 day in sunlight due to photolysis) across studies .

What frameworks (e.g., PICO, FINER) are appropriate for formulating research questions on quinoline-based drug discovery?

Methodological Answer:

- PICO Framework :

- Population : Cancer cell lines (e.g., HepG2).

- Intervention : 2-Ethyl-3,6-dimethylquinoline derivatives.

- Comparison : Standard chemotherapeutics (e.g., cisplatin).

- Outcome : IC50 values, apoptosis rates.

- FINER Criteria :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.